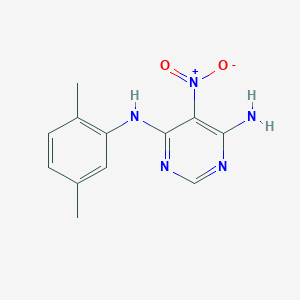

N4-(2,5-dimethylphenyl)-5-nitropyrimidine-4,6-diamine

Description

N4-(2,5-Dimethylphenyl)-5-nitropyrimidine-4,6-diamine is a pyrimidine derivative featuring a 5-nitro group and a 2,5-dimethylphenyl substituent at the N4 position.

Properties

IUPAC Name |

4-N-(2,5-dimethylphenyl)-5-nitropyrimidine-4,6-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O2/c1-7-3-4-8(2)9(5-7)16-12-10(17(18)19)11(13)14-6-15-12/h3-6H,1-2H3,(H3,13,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFUHCKMEVAOZHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC2=NC=NC(=C2[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2,5-dimethylphenyl)-5-nitropyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the nitration of a pyrimidine derivative followed by amination. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and amination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

N4-(2,5-dimethylphenyl)-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The amine groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of diamine derivatives.

Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

N4-(2,5-dimethylphenyl)-5-nitropyrimidine-4,6-diamine has been investigated for its potential therapeutic effects:

-

Anticancer Activity : The compound exhibits inhibitory effects on cancer cell proliferation. Studies have shown that it can induce apoptosis in various cancer cell lines, including lung (A549) and breast (MCF7) cancer cells. For example:

Study Cell Line IC50 (µM) Mechanism Study 1 A549 (Lung Cancer) 15.0 Apoptosis induction Study 2 MCF7 (Breast Cancer) 12.5 Cell cycle arrest - Enzyme Inhibition : It has been studied for its ability to inhibit dihydrofolate reductase, an enzyme critical for DNA synthesis. This mechanism is vital for the development of anti-cancer drugs.

Antiviral Applications

Research has indicated that this compound may possess antiviral properties. A study reported its effectiveness against certain viral strains, suggesting it could be a candidate for further development in antiviral therapies .

Agricultural Chemistry

Pyrimidine derivatives are known for their applications in agriculture as pesticides and herbicides. The structural characteristics of this compound may enhance its efficacy in pest control formulations.

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

- A549 Cell Line Study : Demonstrated significant cytotoxicity with an IC50 value of 15 µM through apoptosis induction.

- MCF7 Cell Line Study : Reported an IC50 value of 12.5 µM, indicating cell cycle arrest at the G1 phase.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.

Mechanism of Action

The mechanism of action of N4-(2,5-dimethylphenyl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets. The nitro and amine groups can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. The compound may also undergo metabolic transformations that enhance its biological activity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Activity and Physicochemical Properties

Pyrimidine derivatives with varied N4 and N6 substituents exhibit distinct biological and chemical behaviors. Below is a comparative analysis based on substituent type, molecular properties, and reported activities:

Table 1: Comparison of Pyrimidine Derivatives

*Note: Molecular formula and weight for this compound are inferred from structural analogues.

Key Structural and Functional Differences

Substituent Electronic Effects :

- The 2,5-dimethylphenyl group (electron-donating methyl substituents) in the target compound contrasts with electron-withdrawing groups like fluorine or nitro in analogues (e.g., N-(3,5-difluorophenyl) derivatives in ). Electron-withdrawing groups enhance photosynthetic electron transport (PET) inhibition (IC50 ~10 µM), while methyl groups may reduce potency due to decreased electrophilicity .

- Methoxy vs. Methyl : N4-(2,5-dimethoxyphenyl) derivatives () exhibit higher solubility but lower metabolic stability compared to dimethylphenyl analogues due to methoxy’s polarity .

Synthetic Accessibility :

Research Findings from Analogues

- Kinase Inhibition : Diphenylpyrimidines () demonstrated activity in enzyme inhibition assays, highlighting the pyrimidine core’s versatility. Substituent bulk (e.g., dimethylphenyl) may fine-tune selectivity .

Biological Activity

N4-(2,5-dimethylphenyl)-5-nitropyrimidine-4,6-diamine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by a nitro group at the 5-position of the pyrimidine ring and a 2,5-dimethylphenyl substituent at the N4 position. Its molecular formula is with a molecular weight of approximately 259.26 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the nitro group enhances its reactivity and potential to form stable complexes with enzymes and receptors involved in critical biochemical pathways. Specifically, it may inhibit dihydrofolate reductase (DHFR) and thymidylate synthase, both key enzymes in nucleotide synthesis and cellular proliferation.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

- Antimalarial Activity : Studies have shown that similar pyrimidine derivatives can exhibit potent antimalarial effects against Plasmodium species. For instance, compounds with structural similarities have been tested against Plasmodium berghei in animal models, demonstrating significant reductions in parasitemia at various dosages .

- Anticancer Properties : The compound's ability to inhibit key enzymes involved in DNA synthesis suggests potential anticancer activity. In vitro studies have demonstrated that related compounds can reduce cell proliferation in breast cancer cell lines such as MCF-7 and MDA-MB-231 .

- Antimicrobial Effects : Some derivatives of pyrimidines have shown antimicrobial properties against various bacterial strains, indicating that this compound may also possess similar effects.

Case Studies and Research Findings

- Antimalarial Studies : A study evaluated the efficacy of various nitro-substituted pyrimidines against Plasmodium berghei. The results indicated that certain compounds could clear parasitemia effectively at doses ranging from 1.0 to 16.0 mg/kg in murine models .

- Anticancer Activity : In a comparative study of 2,4-diaminopyrimidine derivatives, it was found that modifications at the phenyl substituent significantly influenced the cytotoxicity against cancer cell lines. The presence of specific groups enhanced binding affinity to target enzymes like DHFR .

- Metabolic Stability : Research on related compounds highlighted the importance of structural moieties in determining metabolic stability and half-life in biological systems. This information is crucial for optimizing drug design for better efficacy and reduced toxicity .

Comparative Analysis

| Compound Name | Molecular Formula | Notable Features | Biological Activity |

|---|---|---|---|

| N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine | C12H13N5O2 | Different methyl substitution pattern | Antimalarial, anticancer |

| N4-(2-bromo-4-methylphenyl)-5-nitropyrimidine-4,6-diamine | C12H12BrN5O2 | Brominated phenyl group | Potential enzyme inhibition |

| N4-butyl-N4-methyl-5-nitropyrimidine-4,6-diamine | C12H16N6O2 | Butyl substitution at N4 | Modulation of biological pathways |

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing N4-(2,5-dimethylphenyl)-5-nitropyrimidine-4,6-diamine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution of 4,6-dichloro-5-nitropyrimidine with 2,5-dimethylaniline. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity by stabilizing intermediates .

- Temperature : Reactions typically proceed at 80–100°C to balance kinetics and side-product formation.

- Stoichiometry : A 2:1 molar ratio of 2,5-dimethylaniline to pyrimidine ensures complete substitution .

Q. How can purity and structural integrity be validated post-synthesis?

- Analytical workflow :

- Recrystallization : Use ethanol/water mixtures to isolate high-purity solids (melting points: 150–200°C range expected based on analogs ).

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., absence of chloro peaks, presence of dimethylphenyl protons).

- HPLC-MS : Verify molecular ion peaks ([M+H]⁺ expected at m/z ~316) and purity (>95%) .

- Elemental analysis : Match calculated vs. experimental C, H, N, O percentages (±0.3% tolerance) .

Q. What are the critical stability considerations for handling and storing this compound?

- Storage : Protect from light and moisture; store under inert gas (N₂/Ar) at 2–8°C to prevent nitro-group degradation .

- Decomposition risks :

- Nitro groups may undergo reduction under prolonged exposure to reducing agents or acidic conditions.

- Thermal stability: DSC/TGA analysis recommended to assess decomposition above 200°C .

Advanced Research Questions

Q. How do electronic effects of the 2,5-dimethylphenyl substituent influence the compound’s reactivity in further functionalization?

- Computational insights :

- DFT calculations (e.g., Gaussian16) reveal that methyl groups donate electron density via hyperconjugation, slightly deactivating the pyrimidine core. This reduces electrophilicity at C2/C4 positions, directing further substitutions to electron-deficient sites .

- Hammett parameters : σₚ values for methyl groups (~-0.17) predict regioselectivity in cross-coupling reactions .

Q. What strategies resolve contradictions between experimental and computational data on reaction pathways?

- Case study : If observed yields deviate from predicted transition-state energies:

Solvent effects : Recalculate Gibbs free energies with implicit solvation models (e.g., SMD for DMSO) .

Side reactions : Monitor intermediates via in-situ FTIR or LC-MS to identify unaccounted pathways (e.g., nitro-group reduction) .

Steric effects : MD simulations assess steric hindrance from 2,5-dimethyl groups, which may slow nucleophilic attacks .

Q. How can the compound’s supramolecular interactions (e.g., crystal packing) be exploited for material science applications?

- X-ray crystallography : Analyze H-bonding networks (N–H⋯O/N interactions) and π-stacking of aromatic rings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.